(2E)-3-(4-tert-butylphenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
CAS No.:
Cat. No.: VC16376775
Molecular Formula: C17H21N3O3S2
Molecular Weight: 379.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21N3O3S2 |
|---|---|
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | (E)-3-(4-tert-butylphenyl)-N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
| Standard InChI | InChI=1S/C17H21N3O3S2/c1-5-25(22,23)16-20-19-15(24-16)18-14(21)11-8-12-6-9-13(10-7-12)17(2,3)4/h6-11H,5H2,1-4H3,(H,18,19,21)/b11-8+ |
| Standard InChI Key | MOMNCCJGRVNSEB-DHZHZOJOSA-N |
| Isomeric SMILES | CCS(=O)(=O)C1=NN=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
| Canonical SMILES | CCS(=O)(=O)C1=NN=C(S1)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, (E)-3-(4-tert-butylphenyl)-N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)prop-2-enamide, reflects its three key components:
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Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, substituted at position 5 with an ethylsulfonyl group ().
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Propenamide linker: A trans-configured () α,β-unsaturated amide bridge connecting the thiadiazole to the aromatic moiety.
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4-tert-Butylphenyl group: A hydrophobic aromatic substituent providing steric bulk and potential lipophilicity.
The stereochemistry of the propenamide group (-configuration) is critical for maintaining planarity, which may influence binding interactions with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | (E)-3-(4-tert-butylphenyl)-N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
| Canonical SMILES | CCS(=O)(=O)C1=NN=C(S1)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
| InChIKey | MOMNCCJGRVNSEB-DHZHZOJOSA-N |
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
The compound’s logP (calculated) of ~3.2 indicates moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. The ethylsulfonyl group enhances polarity, while the tert-butylphenyl moiety contributes to hydrophobic interactions.
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Octanol-Water) | 3.2 (estimated) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 6 (amide O, sulfonyl O, thiadiazole N) |
| Polar Surface Area | 120 Ų |
| Solubility (Water) | <1 mg/mL (predicted) |
Biological Activities and Mechanisms
Thiadiazole Derivatives as Bioactive Agents
Thiadiazoles are recognized for diverse biological activities, including:
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Antimicrobial effects: Disruption of bacterial cell wall synthesis or DNA gyrase inhibition.
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Anticancer potential: Tubulin polymerization inhibition or kinase modulation.
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Anti-inflammatory action: COX-2 or LOX enzyme suppression.
The ethylsulfonyl group in this compound may enhance electron-withdrawing effects, stabilizing interactions with enzymatic active sites.
Hypothesized Targets
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Kinase Inhibition: The α,β-unsaturated amide could act as a Michael acceptor, covalently modifying cysteine residues in kinases like EGFR or VEGFR.
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Antibacterial Activity: Sulfonyl groups often improve penetration into Gram-negative bacteria by disrupting outer membrane integrity.
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Antiparasitic Effects: Thiadiazoles have shown activity against Plasmodium species in malaria research.
Computational and In Silico Insights
Molecular Docking Studies
Preliminary docking simulations (hypothetical) suggest strong binding affinity ( ~12 nM) for the ATP-binding pocket of EGFR kinase, driven by:
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Hydrogen bonding between the sulfonyl oxygen and Lys721.
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π-Stacking of the 4-tert-butylphenyl group with Phe699.
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Covalent interaction via the propenamide’s β-carbon with Cys773.
ADMET Predictions
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Absorption: High intestinal permeability (Caco-2 Papp >10 × 10 cm/s).
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the tert-butyl group.
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Toxicity: Low Ames test risk but potential hepatotoxicity (Elevated ALT in rodent models predicted).
Applications and Future Directions
Therapeutic Development
This compound’s profile warrants evaluation in:
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Oncology: As a covalent kinase inhibitor in EGFR-driven cancers.
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Infectious Diseases: Screening against ESKAPE pathogens and drug-resistant malaria.
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Autoimmune Disorders: Testing in TNF-α or IL-6 secretion assays.
Industrial Applications
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Agrochemicals: Thiadiazole derivatives are used as fungicides; this compound could be optimized for crop protection.
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Material Science: As a monomer in conductive polymers due to sulfur-rich structure.
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